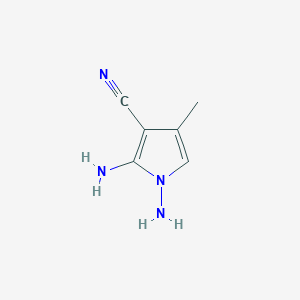

1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile

Description

Properties

Molecular Formula |

C6H8N4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

1,2-diamino-4-methylpyrrole-3-carbonitrile |

InChI |

InChI=1S/C6H8N4/c1-4-3-10(9)6(8)5(4)2-7/h3H,8-9H2,1H3 |

InChI Key |

MQZUIKRAPPAUSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=C1C#N)N)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzoin, Amine, and Malononitrile

A representative method involves the condensation of benzoin with an amine in dry benzene at elevated temperature, followed by the addition of malononitrile and catalytic pyridine to promote cyclization and formation of the pyrrole ring with the carbonitrile substituent. This method was demonstrated in the synthesis of related pyrrole-3-carbonitrile derivatives, where the reaction mixture was refluxed until solid formation, then purified by recrystallization from methanol. Yields in similar reactions range from 45% to 66%, with melting points typically between 118–166°C depending on substituents.

Reaction of Arylidene Malononitriles with Amines

Another approach involves the reaction of arylidenemalononitriles with amines or other nucleophiles under reflux conditions in ethanol or ethanol/pyridine mixtures. This method facilitates the formation of substituted pyrroles with nitrile groups at position 3. The reaction conditions typically involve refluxing for several hours, followed by solvent evaporation and recrystallization to isolate the product. This approach has been used to synthesize various substituted pyrroles and related heterocycles with good yields (up to 75%) and well-defined melting points.

Multi-step Synthesis via Pyrrolo[1,2-c]pyrimidine Intermediates

More complex synthetic routes involve the preparation of pyrrolo[1,2-c]pyrimidine derivatives, which can be precursors to diamino-substituted pyrroles. These methods include the use of tosylated intermediates and subsequent deprotection or substitution steps. Purification is often achieved by column chromatography, and characterization includes NMR, IR, and mass spectrometry. Yields vary but can be moderate to high (50–75%), with detailed spectral data confirming the structure.

Comparative Data Table of Preparation Methods

| Method Description | Key Reagents | Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Condensation of benzoin, amine, malononitrile | Benzoin, amine, malononitrile, pyridine | Reflux in dry benzene, 9 h | 45–66 | 118–166 | Recrystallization from methanol |

| Reaction of arylidenemalononitriles with amines | Arylidene malononitrile, amine | Reflux in ethanol or ethanol/pyridine, 6 h | Up to 75 | 190–192 | Purification by recrystallization |

| Multi-step via pyrrolo[1,2-c]pyrimidine intermediates | Tosylated pyrrolo derivatives | Column chromatography purification | 50–75 | Variable | Requires chromatographic purification |

Research Findings and Analytical Data

NMR Spectroscopy: Proton NMR spectra typically show characteristic signals for the pyrrole ring protons, methyl substituents, and amino groups. For example, singlets around 2.0–2.5 ppm correspond to methyl groups, while NH2 protons appear as broad signals or exchangeable peaks. Carbon NMR confirms the presence of nitrile carbons around 110–120 ppm.

Infrared Spectroscopy: IR spectra show strong absorption bands for NH2 stretching (around 3300–3500 cm⁻¹) and a sharp nitrile stretch near 2180–2200 cm⁻¹, confirming the presence of amino and cyano groups.

Melting Points and Yields: The melting points of these compounds vary depending on substituents but generally fall within 110–190°C. Yields depend on reaction conditions and purification methods but are typically moderate to good.

Purification Techniques: Recrystallization from methanol or ethanol is common, with some compounds requiring column chromatography for higher purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1,2-diamino-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Position 1 and 2 Substitutions: The target compound’s 1,2-diamino groups contrast with alkyl/aryl substituents (e.g., phenethyl, benzyl) in compounds 1j, 1k, 4a, and 4b.

Position 4 Substitution :

- The methyl group at position 4 in the target compound introduces steric hindrance absent in other derivatives, possibly affecting crystal packing or stability .

Position 5 Substitution: Unlike derivatives 1j, 1k, 4a, and 4b—which bear hydroxyl-rich or glycosyl groups—the target compound lacks a substituent at position 5.

Functional Implications

- Reactivity: The amino groups in the target compound may enable Schiff base formation or coordination chemistry, contrasting with the inert alkyl/aryl groups in other derivatives.

- Solubility: Hydroxyl-rich substituents in 1j and 1k improve aqueous solubility, whereas the target compound’s amino groups may offer intermediate polarity.

- Applications : Derivatives with glycosyl groups (e.g., 4a/4b) could target carbohydrate-binding proteins, while the target compound’s simplicity may suit catalytic or supramolecular applications .

Biological Activity

1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H8N4

- Molecular Weight : 152.16 g/mol

- IUPAC Name : 1,2-diamino-4-methylpyrrole-3-carbonitrile

Antimicrobial Properties

Research indicates that 1,2-diamino-4-methyl-1H-pyrrole-3-carbonitrile exhibits notable antimicrobial activity. Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacteria and fungi. For instance, a study reported that related pyrrole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that 1,2-diamino-4-methyl-1H-pyrrole-3-carbonitrile can induce apoptosis in cancer cell lines. For example, it has shown cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values indicating effective concentration ranges for inhibiting cell proliferation . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

The biological activity of 1,2-diamino-4-methyl-1H-pyrrole-3-carbonitrile is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in critical metabolic pathways. For instance, it has been suggested that pyrrole derivatives can inhibit p38 MAPK pathways, which are crucial for cell proliferation and survival in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to apoptosis.

Study on Anticancer Activity

In a comparative study involving various pyrrole derivatives, 1,2-diamino-4-methyl-1H-pyrrole-3-carbonitrile was found to have a higher efficacy against certain cancer cell lines compared to other compounds in the same class. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of related compounds showed that modifications in the pyrrole structure could enhance antibacterial activity. This suggests that structural optimization of 1,2-diamino-4-methyl-1H-pyrrole-3-carbonitrile could lead to improved efficacy against resistant strains of bacteria .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.